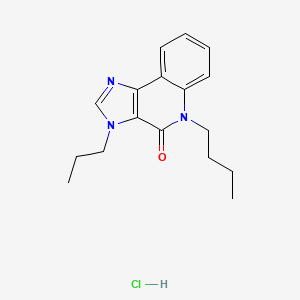
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and is used in various scientific research applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA and RNA, affecting their synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activities.
Quinoline: Another heterocyclic compound with a similar structure but different properties.
Imidazoquinoline: A broader class of compounds that includes various derivatives with diverse biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
134049-69-7 |
|---|---|
Formule moléculaire |
C17H22ClN3O |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
5-butyl-3-propylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-3-5-11-20-14-9-7-6-8-13(14)15-16(17(20)21)19(10-4-2)12-18-15;/h6-9,12H,3-5,10-11H2,1-2H3;1H |
Clé InChI |
WHVXGXKSDWDZSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


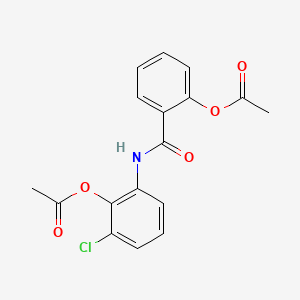
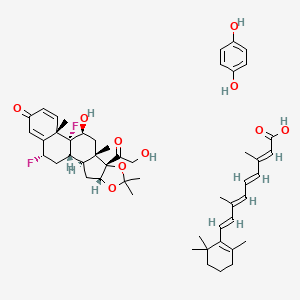
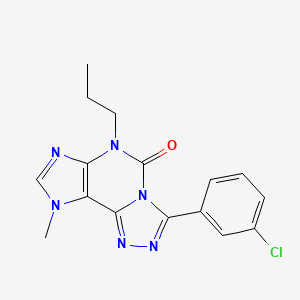
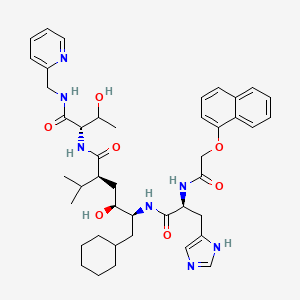
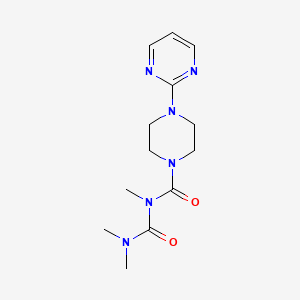


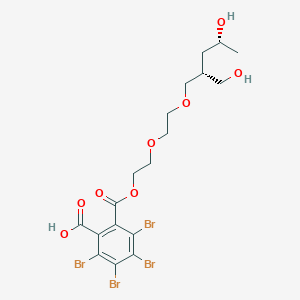
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
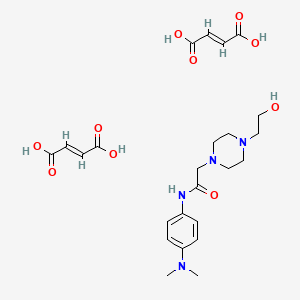
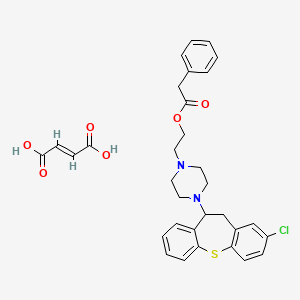
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
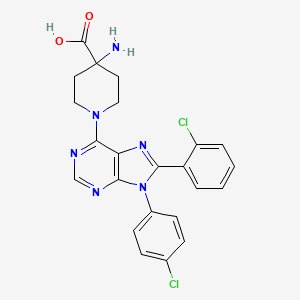
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
